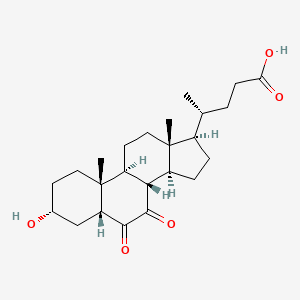

6,7-Diketolithocholic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6,7-Diketolithocholic acid: is a bile acid and a sterol, known for its role in biochemical research. It is a derivative of lithocholic acid, characterized by the presence of two ketone groups at the 6th and 7th positions of the cholanic acid structure . The empirical formula of this compound is C24H36O5, and it has a molecular weight of 404.54 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6,7-Diketolithocholic acid can be synthesized from lithocholic acid through a series of oxidation reactions. The primary bile acid chenodeoxycholic acid undergoes reduction processes in the colon by bacteria to form lithocholic acid, which is then further oxidized to produce this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, it is typically produced in small quantities for research purposes. The compound is often synthesized in laboratories using controlled chemical reactions and purified using techniques such as liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: 6,7-Diketolithocholic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.

Substitution: The ketone groups can be substituted with other functional groups under specific conditions

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product

Major Products:

Oxidation Products: Further oxidized derivatives with additional ketone or carboxyl groups.

Reduction Products: Hydroxyl derivatives of this compound.

Substitution Products: Compounds with substituted functional groups at the 6th and 7th positions

Scientific Research Applications

Role in Metabolism and Disease

Bile Acid Metabolism:

6,7-Diketolithocholic acid plays a significant role in the metabolism of bile acids. Bile acids are crucial for lipid absorption and serve as signaling molecules that influence metabolic pathways. Research indicates that alterations in bile acid profiles, including the levels of this compound, can be associated with metabolic diseases such as type 2 diabetes mellitus and obesity .

Diagnostic Biomarker:

Elevated concentrations of this compound have been observed in patients with cholestasis, suggesting its potential use as a diagnostic biomarker for liver dysfunction . This finding highlights its relevance in clinical settings where monitoring bile acid levels can provide insights into liver health.

Therapeutic Potential

Cholagogues and Geroprotectors:

this compound has been identified as a cholagogue, promoting the secretion of bile from the liver. This property is beneficial for digestive health and may aid in conditions where bile flow is impaired . Additionally, compounds derived from lithocholic acid exhibit geroprotective effects, suggesting potential applications in aging-related research .

Anti-Inflammatory Effects:

In studies involving exclusive enteral nutrition for pediatric Crohn's disease patients, bile acids including derivatives like this compound have shown anti-inflammatory properties . This suggests that manipulation of bile acid levels could be a therapeutic strategy in inflammatory bowel diseases.

Analytical Applications

Quantification Techniques:

The development of advanced analytical techniques such as liquid chromatography-tandem mass spectrometry has enabled precise quantification of this compound in biological samples. These methods facilitate the study of bile acids' roles in various physiological and pathological contexts .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6,7-Diketolithocholic acid involves its interaction with bile acid receptors and enzymes. It is known to modulate the activity of cytochrome P450 enzymes, particularly CYP3A1 and CYP3A2, which are involved in the metabolism of bile acids . The compound’s effects on cellular pathways are mediated through its interaction with these enzymes, influencing bile acid synthesis and metabolism .

Comparison with Similar Compounds

Lithocholic Acid: The parent compound from which 6,7-Diketolithocholic acid is derived.

Chenodeoxycholic Acid: A primary bile acid that undergoes reduction to form lithocholic acid.

7-Ketodeoxycholic Acid: Another bile acid derivative with a ketone group at the 7th position

Uniqueness: this compound is unique due to the presence of two ketone groups at the 6th and 7th positions, which distinguishes it from other bile acids. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific biochemical and medical research applications .

Biological Activity

6,7-Diketolithocholic acid (6,7-DiketoLCA) is a derivative of lithocholic acid (LCA), a secondary bile acid produced in the colon. This compound is characterized by the presence of two additional oxo groups at positions 6 and 7 of the steroid nucleus. It plays a significant role in various biological processes, including lipid metabolism, signaling, and potential therapeutic applications.

- Molecular Formula : C24H36O5

- CAS Registry Number : Not specified in the sources.

- Solubility : Slightly soluble in water and methanol.

1. Role as a Metabolite

This compound is formed through metabolic processes involving cytochrome P450 enzymes (CYP3A1 and CYP3A2) that act on lithocholic acid. This conversion highlights its significance as a human metabolite with potential implications in health and disease .

2. Effects on Cancer

Research indicates that lithocholic acid and its derivatives exhibit both antineoplastic and pro-oncogenic properties depending on their concentration:

- At physiological levels, LCA has been shown to induce apoptosis in neuroblastoma cells while sparing normal neuronal cells .

- Conversely, at elevated concentrations, LCA acts as an oncometabolite, promoting neoplastic growth in various cancers, including colon and pancreatic cancers .

3. Cholestasis Biomarker

Increased levels of this compound have been observed in patients with cholestasis, suggesting its potential use as a diagnostic biomarker for liver-related diseases .

A. Signaling Molecule

This compound may function as a signaling molecule by activating the vitamin D receptor (VDR). This action does not significantly elevate calcium levels but may influence gene expression related to immune response and cellular growth .

B. Gut Microbiota Interaction

The metabolism of bile acids, including this compound, is influenced by gut microbiota. Certain bacteria can convert primary bile acids into secondary bile acids, affecting overall bile acid composition and biological activity .

Research Findings

Case Studies

- Neuroblastoma Cells : A study demonstrated that physiological concentrations of LCA lead to selective cytotoxicity against neuroblastoma cells while preserving normal neuronal cells. This suggests potential therapeutic applications in treating certain cancers without harming healthy tissue.

- Cholestasis Patients : Elevated levels of this compound were correlated with cholestatic conditions, indicating its potential as a biomarker for liver dysfunction and guiding clinical diagnostics.

Properties

Molecular Formula |

C24H36O5 |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

(4R)-4-[(3R,5R,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-6,7-dioxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H36O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20,25H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,23-,24-/m1/s1 |

InChI Key |

FRIRHJVKXFYECW-ZTERCDMUSA-N |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C(=O)[C@H]4[C@@]3(CC[C@H](C4)O)C)C |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=O)C(=O)C4C3(CCC(C4)O)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.